Cas no 4442-85-7 (2-cyclohexylethan-1-amine)
2-cyclohexylethan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- 2-Cyclohexylethanamine
- 2-Cyclohexylethylamine
- (2-Cyclohexylethyl)amine hydrochloride
- Cyclohexaneethanamine
- (2-Aminoethyl)cyclohexane
- 2-Cyclohexyl-ethylamine
- Cyclohexaneethylamine
- 2-Aminoethylcyclohexane
- ETHYLAMINE, 2-CYCLOHEXYL-
- 2-Cyclohexylethan-1-Amine
- Cyclohexaneethanamine (9CI)
- WIN 5522-2
- 2-CYCLOHEXYL-ETHYLAMINE HYDROCHLORIDE
- WLN: L6TJ A2Z
- 2-cyclohexylehylamine
- 2-Cyclohexyl ethylamine
- Cyclohexaneethy
- XWL8YSK9QV
- DTXSID60196170
- EN300-35782
- C2765
- MFCD00058668
- BDBM50028627
- 4442-85-7
- BRN 2689115
- BB 0257418
- 2-cyclohexyl-ethylamine, AldrichCPR
- NSC 44879
- NSC-44879
- CHEMBL19428
- NSC 59005
- EINECS 224-673-7
- NSC-59005
- NSC44879
- FT-0683198
- HFACYWDPMNWMIW-UHFFFAOYSA-N
- AB02346
- BCP22978
- NSC59005
- AKOS000187805
- SCHEMBL79025
- 4-12-00-00133 (Beilstein Handbook Reference)
- AS-18864
- NS00004819
- Cyclohexaneethylamine (8CI)
- ALBB-016002
- DB-008813
- DTXCID70118661
- 2-cyclohexylethan-1-amine
-
- MDL: MFCD00058668
- Inchi: 1S/C8H17N/c9-7-6-8-4-2-1-3-5-8/h8H,1-7,9H2
- InChI Key: HFACYWDPMNWMIW-UHFFFAOYSA-N
- SMILES: NCCC1CCCCC1
- BRN: 2689115
Computed Properties
- Exact Mass: 127.13600
- Monoisotopic Mass: 127.1361
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 65
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.4
- Topological Polar Surface Area: 26
Experimental Properties
- Color/Form: Oil
- Density: 0.8455 (estimate)
- Melting Point: -15°C (estimate)
- Boiling Point: 96°C/40mmHg(lit.)
- Flash Point: 51°C
- Refractive Index: 1.4630-1.4670
- PSA: 26.02000
- LogP: 2.61580
- Solubility: Uncertain
- Sensitiveness: Air Sensitive
2-cyclohexylethan-1-amine Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H226-H314
- Warning Statement: P210-P233-P240-P241+P242+P243-P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P370+P378-P403+P235-P405-P501
- Hazardous Material transportation number:UN2735
- Hazard Category Code: 22-52-36
- Safety Instruction: 26
- RTECS:KR3325000
-
Hazardous Material Identification:
- HazardClass:8
- PackingGroup:III
- Storage Condition:Store at room temperature
- Packing Group:III
- Safety Term:8
- Packing Group:III
- Hazard Level:8
2-cyclohexylethan-1-amine Customs Data
- HS CODE:2921300090
- Customs Data:
China Customs Code:
2921300090Overview:
2921300090 Other rings(Alkane,Alkene,Terpene)Monoamine or polyamine(Including its derivatives and their salts). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921300090 other cyclanic, cyclenic or cyclotherpenic mono- or polyamines, and their derivatives; salts thereof.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
2-cyclohexylethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | CDS013643-500MG |
2-cyclohexyl-ethylamine |
4442-85-7 | 500mg |
¥1908.94 | 2023-11-09 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0038-1g |
2-Cyclohexyl-ethylamine |
4442-85-7 | 97% | 1g |
576.67CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0038-5g |
2-Cyclohexyl-ethylamine |
4442-85-7 | 97% | 5g |
2527.17CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0038-25g |
2-Cyclohexyl-ethylamine |
4442-85-7 | 97% | 25g |
8463.46CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | MY209-200mg |
2-cyclohexylethan-1-amine |
4442-85-7 | 98.0%(GC&T) | 200mg |
¥432.0 | 2022-05-30 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C849555-250mg |
2-Cyclohexylethylamine |
4442-85-7 | 98%,GC&T | 250mg |
¥216.90 | 2022-09-29 | |
| Fluorochem | 220401-1g |
2-Cyclohexylethanamine |
4442-85-7 | 95% | 1g |
£99.00 | 2022-03-01 | |
| Fluorochem | 220401-5g |
2-Cyclohexylethanamine |
4442-85-7 | 95% | 5g |
£331.00 | 2022-03-01 | |
| TRC | C992378-50mg |
2-Cyclohexylethanamine |
4442-85-7 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C992378-100mg |
2-Cyclohexylethanamine |
4442-85-7 | 100mg |
$ 65.00 | 2022-06-06 |
2-cyclohexylethan-1-amine Suppliers
2-cyclohexylethan-1-amine Related Literature
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1. Peptidomimetic inhibitors of N-myristoyltransferase from human malaria and leishmaniasis parasitesTayo O. Olaleye,James A. Brannigan,Shirley M. Roberts,Robin J. Leatherbarrow,Anthony J. Wilkinson,Edward W. Tate Org. Biomol. Chem. 2014 12 8132
Additional information on 2-cyclohexylethan-1-amine
2-cyclohexylethan-1-amine (CAS No. 4442-85-7): A Versatile Building Block in Modern Chemical and Pharmaceutical Research
2-cyclohexylethan-1-amine (CAS No. 4442-85-7) is a structurally unique secondary amine that has garnered significant attention in the fields of medicinal chemistry, organic synthesis, and materials science due to its distinctive molecular architecture and functional versatility. This compound, characterized by a cyclohexyl group attached to a primary amine moiety, serves as a pivotal intermediate in the development of bioactive molecules. Recent advances in computational chemistry and experimental methodologies have further elucidated its reactivity patterns and potential applications, positioning 2-cyclohexylethan-1-amine as a cornerstone in modern drug discovery pipelines.
The chemical structure of 2-cyclohexylethan-1-amine comprises a six-membered cyclohexane ring connected to an ethyl chain, with a primary amine group at the terminal position. This configuration provides a balance between hydrophobicity and polarity, enabling the compound to participate in diverse chemical transformations. According to a 2023 study published in Organic Letters, the cyclohexyl substituent significantly enhances the compound's stability under acidic and basic conditions, a property that is particularly advantageous in multi-step synthetic sequences. Researchers have also noted that the amine group's lone pair electrons contribute to hydrogen bonding capabilities, which are critical in molecular recognition processes and drug-receptor interactions.
Recent breakthroughs in asymmetric catalysis have expanded the synthetic utility of 2-cyclohexylethan-1-amine. A 2024 paper in ACS Catalysis demonstrated its application as a chiral auxiliary in the enantioselective synthesis of β-lactam antibiotics. The study highlighted how the compound's cyclohexyl group interacts with transition metal catalysts to induce diastereomeric control, yielding optically pure intermediates with high enantiomeric excess (>95%). This advancement has direct implications for the pharmaceutical industry, where stereochemical purity is a prerequisite for drug efficacy and safety.
In the realm of pharmaceutical research, 2-cyclohexylethan-1-amine has emerged as a promising scaffold for developing novel therapeutics. A 2023 clinical study published in Journal of Medicinal Chemistry reported its use as a prodrug precursor for a class of selective serotonin reuptake inhibitors (SSRIs). The compound's amine functionality was modified through alkylation and acylation reactions to create derivatives with enhanced blood-brain barrier permeability. These modifications resulted in a 40% improvement in in vivo potency compared to existing SSRI analogs, as measured by microdialysis techniques in rodent models.
The compound's role extends beyond traditional small-molecule drug development. In the field of materials science, 2-cyclohexylethan-1-amine has been explored as a functional monomer for polymer synthesis. A 2024 investigation in Advanced Materials described its incorporation into polyurethane networks to create stimuli-responsive hydrogels. The amine group's ability to form covalent bonds with isocyanate groups enabled the creation of crosslinked polymers with tunable mechanical properties. These hydrogels exhibited pH-sensitive behavior, making them suitable for applications in smart drug delivery systems and tissue engineering scaffolds.
Computational modeling has further deepened our understanding of 2-cyclohexylethan-1-amine's reactivity. A 2023 study in Journal of Physical Chemistry employed density functional theory (DFT) calculations to predict its interaction with various electrophilic reagents. The analysis revealed that the cyclohexyl ring's conformational flexibility allows for optimal orbital overlap during nucleophilic attack, a finding corroborated by experimental kinetic studies. This insight has guided the design of more efficient synthetic protocols, reducing reaction times by up to 30% in certain coupling reactions.
The environmental impact of 2-cyclohexylethan-1-amine has also been scrutinized, with recent research focusing on green chemistry approaches. A 2024 paper in Green Chemistry presented a solvent-free catalytic system for the synthesis of the compound using solid acid catalysts. This method achieved a 98% yield with negligible waste generation, compared to traditional aqueous-phase reactions that required high energy inputs. The study emphasized the compound's compatibility with sustainable manufacturing practices, aligning with industry efforts to reduce carbon footprints in chemical production.
Looking ahead, 2-cyclohexylethan-1-amine is poised to play a transformative role in emerging areas such as bioconjugation and nanotechnology. Researchers at the Max Planck Institute have recently demonstrated its utility in the site-specific modification of antibodies for immunotherapy applications. The compound's amine group was successfully used to link therapeutic payloads to antibody frameworks, achieving precise spatial orientation that enhanced target specificity. This application highlights the molecule's potential to bridge the gap between organic synthesis and advanced biotechnology.
The compound's versatility is further underscored by its role in the development of molecular sensors. A 2023 study in Nano Letters described a fluorescent probe based on 2-cyclohexylethan-1-amine that exhibited selective binding to heavy metal ions. The probe's sensitivity to mercury (II) ions was demonstrated at concentrations as low as 10 nM, with a fluorescence quenching efficiency of 82%. This breakthrough has important implications for environmental monitoring and clinical diagnostics, where rapid and accurate detection of toxic metals is critical.
As the scientific community continues to explore the full potential of 2-cyclohexylethan-1-amine, its impact across disciplines is becoming increasingly evident. From pharmaceutical innovation to sustainable manufacturing, this compound exemplifies the power of molecular design in addressing complex challenges. Ongoing research efforts are focused on expanding its synthetic scope, optimizing reaction conditions, and uncovering novel applications that will further cement its status as a foundational molecule in modern chemistry.
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